molecular formula C12H18ClNO3 B13097761 (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride

Cat. No.: B13097761
M. Wt: 259.73 g/mol
InChI Key: PQAMRZCAYMIMKD-NINOIYOQSA-N
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Description

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride is a chiral amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of a Mannich reaction, where an amine, formaldehyde, and a carbonyl compound react to form a β-amino carbonyl compound . The reaction conditions often include acidic or basic catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Mannich reactions with optimized conditions for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,3R)-3-Amino-2-(4-methoxybenzyl)butyric acid hydrochloride include other chiral amino acid derivatives, such as (2S,3R)-1-Amino-2-Methylbutane-2,3-Diol .

Uniqueness

What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

Molecular Formula

C12H18ClNO3

Molecular Weight

259.73 g/mol

IUPAC Name

(2S,3R)-3-amino-2-[(4-methoxyphenyl)methyl]butanoic acid;hydrochloride

InChI

InChI=1S/C12H17NO3.ClH/c1-8(13)11(12(14)15)7-9-3-5-10(16-2)6-4-9;/h3-6,8,11H,7,13H2,1-2H3,(H,14,15);1H/t8-,11+;/m1./s1

InChI Key

PQAMRZCAYMIMKD-NINOIYOQSA-N

Isomeric SMILES

C[C@H]([C@H](CC1=CC=C(C=C1)OC)C(=O)O)N.Cl

Canonical SMILES

CC(C(CC1=CC=C(C=C1)OC)C(=O)O)N.Cl

Origin of Product

United States

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